molecular formula C17H12FN3S B5053086 3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile

3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B5053086
M. Wt: 309.4 g/mol
InChI Key: KVTKTHLKCQSUEA-UHFFFAOYSA-N
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Description

The compound “3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile” is a unique chemical with the linear formula C18H10FN3S2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar thienopyridine derivatives has been reported in the literature . The process typically involves the reaction of a chalcone precursor with 2-cyanothioacetamide to afford the corresponding pyridinethione . This is then used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene and a pyridine ring . The molecule also contains a fluorophenyl group, a cyclopropyl group, and a nitrile group .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions . For instance, they can participate in [3+2] cycloaddition reactions with alkynes, leading to the formation of new thiophene derivatives . The nature of the sulfur reagent can have a significant impact on reaction selectivity .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 351.427 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the available resources.

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the known antimicrobial properties of similar compounds . Additionally, modifications to its chemical structure could be explored to enhance its properties or discover new functionalities.

Properties

IUPAC Name

3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3S/c18-11-5-3-9(4-6-11)12-7-13(10-1-2-10)21-17-15(12)16(20)14(8-19)22-17/h3-7,10H,1-2,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTKTHLKCQSUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C4=CC=C(C=C4)F)C(=C(S3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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